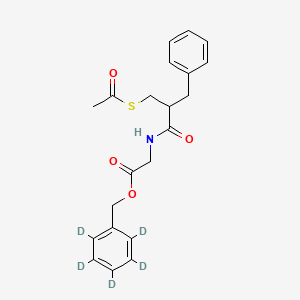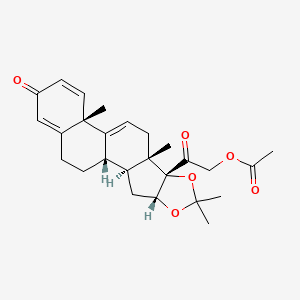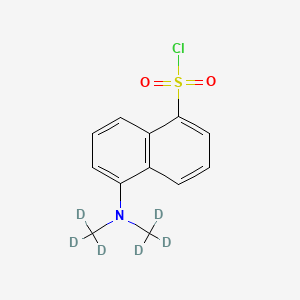
Racecadotril-d5
Übersicht
Beschreibung
Racecadotril-d5 is an internal standard for the quantification of racecadotril . It is a prodrug form of the neprilysin (NEP) inhibitor thiorphan . In vivo, racecadotril reduces or prevents castor oil-induced diarrhea without delaying intestinal transit in rats .
Synthesis Analysis
A preparation method for racecadotril includes reacting benzylacrylic acid with thioacetic acid, distilling off unreacted thioacetic acid by use of CH2Cl2, condensating the resulting product with benzyl glycinate para-toluene-sulphonate salt in presence of CH2Cl2, and then crystallizing in alcohol solvent to get racecadotril with high purity .Molecular Structure Analysis
The molecular formula of Racecadotril-d5 is C21H18D5NO4S . The structure includes a phenyl group labeled with deuterium .Chemical Reactions Analysis
Racecadotril-d5 has been used in the development of orodispersible films (ODFs) containing 30 mg racecadotril for pediatric use . The study focused on preparing high drug loading ODFs with successful mechanical and physicochemical properties .Physical And Chemical Properties Analysis
The molecular weight of Racecadotril-d5 is 390.509 . The physical properties of Racecadotril-d5 were evaluated in the development of orodispersible films (ODFs), focusing on appearance, tensile strength, percent elongation, weight, thickness, and other parameters .Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Clinical Effects
- Racecadotril acts as an inhibitor of the enzyme neutral endopeptidase (NEP), leading to increased exposure to NEP substrates like enkephalins and atrial natriuretic peptide (ANP) (Eberlin, Mück & Michel, 2012).
Efficacy in Treating Acute Diarrhea
- In adults with acute diarrhea, racecadotril shows more efficacy than placebo or Saccharomyces boulardii, and similar efficacy as loperamide but with fewer adverse events like rebound constipation (Fischbach et al., 2016).
- Racecadotril demonstrates significant antisecretory activity in vivo, suggesting its effectiveness in treating diarrhea without affecting intestinal motility (Primi et al., 1999).
Comparative Studies
- Comparative studies indicate that while racecadotril is effective in treating diarrhea, more research is needed to fully establish its place in diarrhea treatment, especially in comparison to drugs like loperamide (Huijghebaert, Awouters & Tytgat, 2003).
Pediatric Applications
- In children with acute watery diarrhea, racecadotril is effective and safe, especially when used alongside oral rehydration therapy (Salazar-Lindo et al., 2000).
Additional Insights
- Racecadotril exhibits potential in treating cholera in adults, although it does not provide additional benefits beyond standard treatment (Alam et al., 2003).
- A systematic review indicates that racecadotril is more effective than placebo in reducing symptoms' duration in children with acute diarrhea, and it is safe and well-tolerated (Gordon & Akobeng, 2015).
Safety And Hazards
Zukünftige Richtungen
Racecadotril, the non-deuterated form of Racecadotril-d5, has been found to be more efficacious than other treatments for acute diarrhea in children, except for loperamide . This supports the use of racecadotril in the treatment of acute diarrhea in children, suggesting potential future directions for the use of Racecadotril-d5 .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-LKOJFEAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racecadotril-d5 | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)








![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)